N,N-dimethyl-3-nitrosoaniline
Description
N,N-Dimethyl-3-nitrosoaniline is an aromatic compound featuring a nitroso (-NO) group at the meta position of the benzene ring and two methyl groups attached to the nitrogen atom (Figure 1). The nitroso group’s position (meta vs. para) significantly influences reactivity, solubility, and biological interactions. For instance, the para isomer (N,N-dimethyl-4-nitrosoaniline) is extensively studied in enzymatic systems, serving as an electron acceptor in methanol oxidoreductases . The meta isomer’s applications remain less documented but may involve specialized organic synthesis or intermediates in rearrangement reactions .
Properties
IUPAC Name |
N,N-dimethyl-3-nitrosoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-8)9-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUIXDDWSVPJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-3-nitrosoaniline is typically synthesized through a multi-step process:
Reaction of Aniline with Nitrous Acid: Aniline reacts with nitrous acid to produce nitrosoaniline.
Reaction with Methanol: Nitrosoaniline is then reacted with methanol to produce N-methyl-3-nitroaniline.
Methylation: Finally, N-methyl-3-nitroaniline is reacted with a methylating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow processes and optimized reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic nature of the compound, requiring the use of personal protective equipment and proper storage away from fire and oxidants .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitroso and nitro derivatives.
Reduction: Reduction reactions can convert it back to aniline derivatives.
Substitution: Electrophilic substitution reactions are common, where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various nitroso and nitro derivatives, which are useful intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Scientific Research Applications
Chemical Properties and Structure
N,N-Dimethyl-3-nitrosoaniline has the molecular formula . It features a nitroso group (-NO) attached to the aromatic ring of dimethylaniline. The compound is characterized by its ability to participate in various chemical reactions, making it useful in synthetic organic chemistry.
Synthetic Applications
This compound serves as a valuable intermediate in the synthesis of other organic compounds. Its reactivity allows it to undergo various transformations:
- Electrophilic Aromatic Substitution : The nitroso group can direct electrophiles to ortho and para positions on the aromatic ring, facilitating the synthesis of substituted anilines.
- Formation of N-Nitrosamines : It can be used to synthesize N-nitrosamines through nitrosation reactions, which are significant due to their biological activity and potential carcinogenicity .
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Electrophilic substitution | 4-substituted anilines | |
| N-Nitrosation | N,N-Dimethyl-N-nitrosamine | |
| Reduction | Dimethylaniline |
Environmental Applications
This compound is studied for its role in environmental chemistry, particularly concerning water contaminants:
- Detection of Nitrosamines : It is utilized as a model compound for studying the formation and detection of nitrosamines in water sources. Its behavior under chlorination conditions has been analyzed to understand its environmental persistence and degradation pathways .
- Contaminant Behavior : Research has shown that nitrosamines can form during water treatment processes, raising concerns about their presence in drinking water supplies. Studies focus on mitigating these contaminants through better treatment methods .
Analytical Chemistry
In analytical applications, this compound is employed for:
- Spectroscopic Analysis : The compound's unique absorption characteristics allow it to be used as a standard in UV-visible spectroscopy for detecting similar nitroso compounds in mixtures.
- Chromatographic Techniques : It serves as a reference material for high-performance liquid chromatography (HPLC) methods aimed at quantifying nitrosamines in pharmaceutical products and environmental samples .
Case Study 1: Detection of Nitrosamines in Water
A study conducted by Shen et al. (2011) explored the formation of nitrosamines from various pharmaceuticals when treated with chlorinated water. The presence of this compound was analyzed as part of this investigation, highlighting its relevance as a model compound for assessing nitrosamine risks in public health .
Case Study 2: Synthesis of N-Nitrosamines
Research by Seebach et al. (2020) demonstrated a novel method for synthesizing N-nitrosamines using this compound as a precursor. This work provided insights into the mechanistic pathways involved and emphasized the compound's utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-nitrosoaniline involves its ability to undergo oxidation and reduction reactions. It can generate reactive oxygen species, such as singlet oxygen, which can interact with various biological molecules. This property is utilized in studies involving oxidative stress and related biological processes .
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
The position of the nitroso group distinguishes N,N-dimethyl-3-nitrosoaniline (meta) from N,N-dimethyl-4-nitrosoaniline (para). Key differences include:
- Reactivity: The para isomer participates in redox reactions with enzymes like methanol:NDMA oxidoreductase (MDO), enabling methanol oxidation in Mycobacterium spp. . The meta isomer’s role in such systems is unconfirmed but likely reduced due to steric and electronic effects.
- Synthesis: The para isomer forms via Fischer-Hepp rearrangement from N-nitrosamines, while the meta isomer may require alternative pathways, such as direct nitrosation of 3-dimethylaminoaniline .
Substituent Variations: Alkyl Group Modifications
- N,N-Diethyl-3-methyl-4-nitrosoaniline : This compound (CAS 6442-10-0) replaces methyl groups with ethyl and adds a methyl substituent at the 3-position. Its molecular weight (192.26 g/mol) and bulkier structure reduce solubility compared to dimethyl analogs .
- NDMA is a potent carcinogen, whereas aromatic nitroso compounds like this compound exhibit lower acute toxicity but unconfirmed chronic effects .
Functional Group Variations: Nitro vs. Nitroso
- N,N-Dimethyl-3-nitroaniline (CAS 619-31-8, C₈H₁₀N₂O₂) contains a nitro (-NO₂) group instead of nitroso. The nitro group increases oxidative stability but reduces redox activity in enzymatic systems .
Enzymatic Interactions
N,N-Dimethyl-4-nitrosoaniline is critical in methanol metabolism in Mycobacterium and Amycolatopsis species, acting as a cofactor for methanol:NDMA oxidoreductases (MDOs). These decameric enzymes (500 kDa) utilize NADP(H) and catalyze methanol oxidation to formaldehyde . The meta isomer’s inability to serve in this role highlights the para position’s electronic suitability for enzyme binding .
Structural and Spectroscopic Data
Biological Activity
N,N-Dimethyl-3-nitrosoaniline, a nitroso compound, has garnered attention for its biological activities, particularly in the fields of toxicology and pharmacology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- CAS Number : 138-89-6
- Structure : Contains a nitroso group attached to a dimethylaniline backbone.
Mechanisms of Biological Activity
-
Oxidative Stress and Reactive Oxygen Species (ROS) Generation :
This compound is known to generate reactive oxygen species (ROS) upon interaction with biological systems. These ROS can lead to oxidative stress, which is implicated in various pathological conditions including cancer and neurodegenerative diseases . -
Carcinogenic Potential :
Studies have classified nitroso compounds based on their carcinogenic potential. This compound has been associated with DNA damage and mutagenicity, indicating its potential role as a carcinogen . The structure-activity relationship (SAR) studies suggest that the nitroso moiety plays a crucial role in its biological effects. -
Cellular Toxicity :
The compound exhibits cytotoxic effects on various cell lines. For instance, it has been shown to induce apoptosis in human lung adenocarcinoma cells (A549), where it enhances cell death through oxidative mechanisms . The LD50 for oral administration in rats is reported to be 65 mg/kg, highlighting its toxicity profile .
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the effects of this compound on A549 cells under hypoxic conditions. The results indicated that exposure to the compound increased apoptosis rates significantly compared to control groups. This suggests that the compound may have applications in targeted cancer therapies where hypoxia is a characteristic feature of tumor microenvironments .
Case Study 2: Mutagenicity Assessment
Research utilizing Ames tests has demonstrated that this compound possesses mutagenic properties. When tested against various strains of Salmonella typhimurium, the compound induced mutations in a dose-dependent manner, reinforcing concerns about its safety as a chemical agent in pharmaceuticals .
Toxicological Profile
| Parameter | Value |
|---|---|
| Oral LD50 | 65 mg/kg (rat) |
| Skin Irritation | Yes |
| Eye Irritation | Yes |
| Carcinogenic Classification | Group 2B (possibly carcinogenic) |
Applications
Despite its toxicity, this compound has potential applications in:
Q & A
Basic: What are the standard synthetic routes for N,N-dimethyl-4-nitrosoaniline (NDMA), and how are yields optimized?
NDMA is typically synthesized via selective aromatic nitrosation of N,N-dimethylaniline derivatives. For example, nitrosation reactions often employ sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at controlled temperatures (0–5°C) to minimize side reactions like over-nitrosation or decomposition . Yields (60–85%) depend on stoichiometric precision, reaction time (1–3 hours), and purification via recrystallization using solvents like ethanol or dichloromethane. Evidence from substituted nitrosoaniline syntheses (e.g., 3-chloro derivatives) highlights the importance of electron-donating groups in directing nitrosation to the para position .
Basic: What analytical techniques are used to characterize NDMA and confirm its purity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the nitroso group deshields adjacent protons, shifting aromatic signals to δ 7.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₁₀N₂O for NDMA) with mass accuracy <5 ppm .
- Melting Point (mp) : Pure NDMA exhibits a sharp mp range (e.g., 138–140°C), with deviations indicating impurities .
Basic: How does solvent polarity influence NDMA’s electronic properties and stability?
NDMA’s dipole moment (Δµint) increases with solvent polarity due to enhanced solute-solvent interactions. In nonpolar solvents (ε = 2–5), the nitroso group adopts a less polar resonance structure, while polar solvents (ε >10) stabilize a quinonoid form with greater charge separation. This is corroborated by shifts in n→π* and π→π* transition energies in UV-Vis spectra and IR stretching frequencies (νNO ~1500 cm⁻¹) . Stability is optimal in inert, anhydrous solvents (e.g., dichloromethane) stored at 0–6°C to prevent decomposition .
Advanced: How is NDMA utilized as an electron acceptor in enzymatic assays for alcohol dehydrogenases?
NDMA serves as an artificial electron acceptor in NADP(H)-dependent alcohol dehydrogenases (ADHs) from methanogenic bacteria (e.g., Methanosarcina barkeri) and gram-positive methylotrophs (e.g., Amycolatopsis methanolica). The enzyme methanol:NDMA oxidoreductase (MNO) catalyzes methanol oxidation to formaldehyde, reducing NDMA to its hydroxylamine derivative. Activity assays monitor NDMA’s absorbance decay at 440 nm (ε = 8.4 mM⁻¹cm⁻¹). MNO enzymes are decameric (∼500 kDa), contain NADP(H) cofactors, and require Zn²⁺/Mg²⁺ for structural integrity .
Advanced: What methodologies detect trace NDMA impurities in pharmaceuticals or environmental samples?
USEPA Method 521 recommends gas chromatography-tandem mass spectrometry (GC-MS/MS) with solid-phase extraction for NDMA quantification at parts-per-trillion (ppt) levels. Key parameters:
- Column : DB-624 (30 m × 0.25 mm ID).
- Ion transitions : m/z 74 → 42 (quantifier) and 74 → 44 (qualifier).
- Limit of Detection (LOD) : 2 ng/L in water .
Cross-validation with HPLC-UV (λ = 254 nm) ensures specificity in complex matrices .
Advanced: How do NDMA-containing enzymes differ structurally from conventional alcohol dehydrogenases?
NDMA-dependent ADHs exhibit unique quaternary structures (decamers with fivefold symmetry) and cofactor binding. Unlike NAD⁺-dependent ADHs, NDMA oxidoreductases noncovalently bind NADP(H) at a 0.7:1 molar ratio per subunit. Structural homology to Bacillus methanolicus methanol dehydrogenases (∼63% N-terminal identity) suggests convergent evolution for methanol oxidation. However, NDMA-ADHs lack sequence similarity to plant or mammalian ADHs, indicating a novel evolutionary lineage .
Advanced: What intermolecular interactions govern NDMA’s role in supramolecular complexes?
NDMA forms charge-transfer complexes via π-π stacking and hydrogen bonding. In a crystalline complex with 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, NDMA’s nitroso group acts as a π-acceptor, interacting with the electron-rich dimethylaminophenyl moiety. Intermolecular H-bonds (O···H–N, 2.8 Å) and van der Waals contacts stabilize the lattice, demonstrating NDMA’s utility in crystal engineering .
Advanced: How does NDMA participate in formaldehyde dismutation reactions in methylotrophic bacteria?
In Amycolatopsis methanolica, NDMA-dependent MNO catalyzes formaldehyde dismutation to methanol and formic acid, bypassing toxic formaldehyde accumulation. The reaction stoichiometry (2 HCHO → CH₃OH + HCOOH) is verified by NADH-coupled assays and ¹³C-NMR tracing. Mg²⁺ ions enhance catalytic turnover (kcat = 120 s⁻¹) by stabilizing the transition state .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
